2-氮杂环丁基甲基-4'-羧乙氧基二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Azetidinomethyl-4'-carboethoxybenzophenone is a compound related to the class of 2-azetidinones, which are four-membered lactam rings with potential applications in pharmaceuticals and materials science. While the specific compound is not directly mentioned in the provided papers, the general class of 2-azetidinones is well-represented, and insights into their synthesis, structure, and properties can be inferred from the related studies.

Synthesis Analysis

The synthesis of 2-azetidinones and related compounds involves various strategies, including cyclocondensation reactions and transformations of existing azetidinone derivatives. For instance, the synthesis of 2-azetidinone derivatives was achieved by cyclocondensation of Schiff bases with chloroacetyl chloride and phenoxy acetyl chloride in the presence of triethylamine . Another approach involved the homologation of a 4-formyl-substituted azetidinone, providing a route to key intermediates in the synthesis of carbacephem antibiotics . Additionally, the aza-Wittig reaction was applied to synthesize novel pyrimidinone derivatives starting from iminophosphorane and isocyanates .

Molecular Structure Analysis

The molecular structure of 2-azetidinones is characterized by spectroscopic methods such as FTIR, 1H NMR, 13C NMR, and mass spectroscopy. These techniques confirm the presence of the four-membered lactam ring and the substitution patterns on the azetidinone core . The structure of related benzoxazine derivatives, which share some similarities with azetidinones, was also confirmed using FTIR and NMR spectroscopy .

Chemical Reactions Analysis

2-Azetidinones undergo various chemical reactions, including ring transformations and cycloadditions. For example, 4-imino-2-azetidinones can be transformed into 2-aminopyridines through a thermal process involving a 1,5-hydride shift . The presence of functional groups on the azetidinone ring can catalyze further reactions, such as the ring-opening polymerization of benzoxazines at lower temperatures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azetidinones and related compounds are influenced by their molecular structure. The study of benzoxazine derivatives, which can be related to azetidinones, showed that the presence of carboxylic acid and azobenzene units catalyzes the ring-opening reaction and lowers the curing temperature of the material . The thermal behavior of these compounds can be analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis, providing insights into their stability and potential applications .

科学研究应用

合成与化学性质

合成方法:研究重点是开发氮杂环酮衍生物和相关化合物的有效合成路线,利用 aza-Wittig 反应等反应。这些方法已被用于合成各种杂环化合物,包括四氢苯并噻吩并[2,3-d]嘧啶-4(3H)-酮和噻吩并[3',2′:5,6]吡啶并[4,3-d]嘧啶酮衍生物,展示了氮杂环酮化学在构建复杂分子结构中的多功能性(Ding, Yang, & Zhu, 2003), (Liu & He, 2008)。

机理见解与应用:研究还探讨了涉及氮杂环酮衍生物的反应的机理方面,提供了对具有材料科学和药物发现潜在应用的复杂分子合成的见解(Greene 等,2016), (Mohamed 等,2015)。

潜在的生物活性

抗肿瘤和抗增殖活性:某些氮杂环酮衍生物已被研究其对癌细胞系的抗增殖特性,揭示了这些化合物作为靶向微管蛋白的抗肿瘤剂的潜力。这项研究强调了结构特征(例如苯环之间的扭转角和特定官能团的存在)在增强抗增殖活性中的重要性(Greene 等,2016)。

抗抑郁和益智剂:氮杂环酮衍生物作为潜在中枢神经系统 (CNS) 活性剂的合成和评价已显示出有希望的结果,一些化合物表现出显着的抗抑郁和益智活性。这突出了氮杂环酮骨架在开发用于中枢神经系统疾病的新治疗剂中的潜力(Thomas 等,2016)。

属性

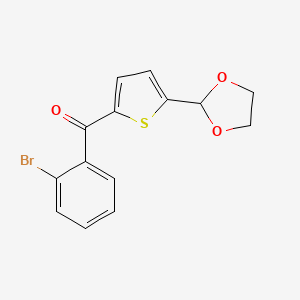

IUPAC Name |

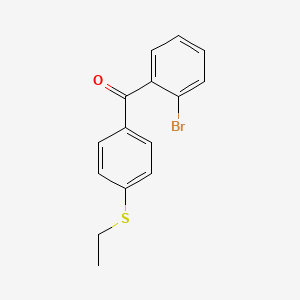

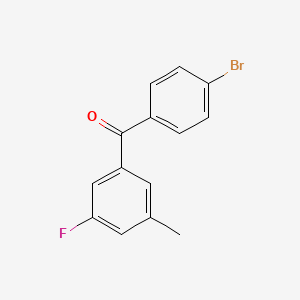

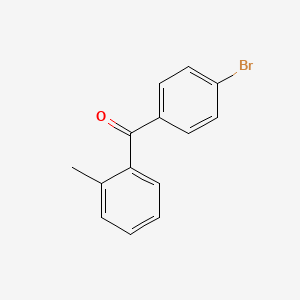

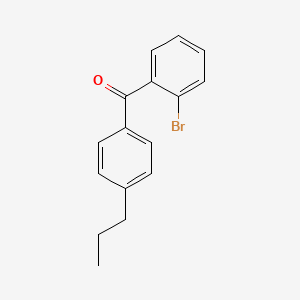

ethyl 4-[2-(azetidin-1-ylmethyl)benzoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-2-24-20(23)16-10-8-15(9-11-16)19(22)18-7-4-3-6-17(18)14-21-12-5-13-21/h3-4,6-11H,2,5,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBKJCNMULXUSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643697 |

Source

|

| Record name | Ethyl 4-{2-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azetidinomethyl-4'-carboethoxybenzophenone | |

CAS RN |

898754-59-1 |

Source

|

| Record name | Ethyl 4-[2-(1-azetidinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-{2-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。